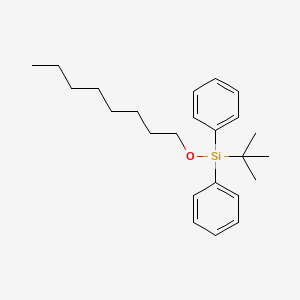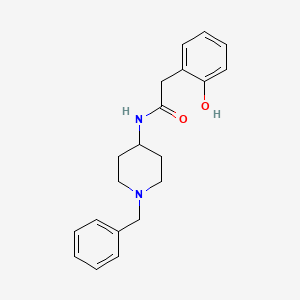
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a 2-hydroxyphenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylated piperidine is then reacted with 2-hydroxyphenylacetic acid or its derivatives to form the final product. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring of the 2-hydroxyphenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Studied for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the 2-hydroxyphenylacetamide group could modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of pain pathways or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Benzylpiperidin-4-YL)-2-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxy group.
N-(1-Benzylpiperidin-4-YL)-2-(2-chlorophenyl)acetamide: Contains a chlorine atom on the aromatic ring.
N-(1-Benzylpiperidin-4-YL)-2-(2-nitrophenyl)acetamide: Features a nitro group on the aromatic ring.
Uniqueness
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group, which can form hydrogen bonds and influence the compound’s solubility, reactivity, and biological activity. This distinguishes it from its analogs with different substituents on the aromatic ring.
Propriétés
| 132862-44-3 | |
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-19-9-5-4-8-17(19)14-20(24)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,23H,10-15H2,(H,21,24) |
Clé InChI |
QAVLAMQSUHTFQF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CC2=CC=CC=C2O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


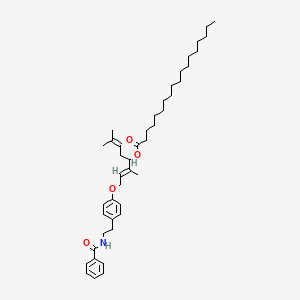
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)

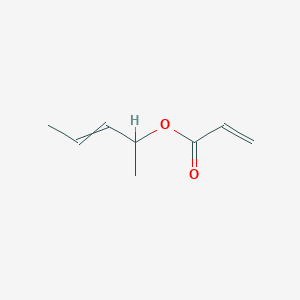
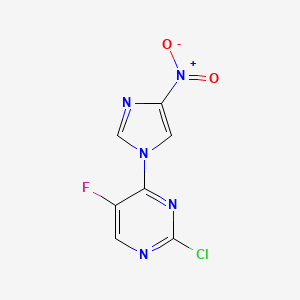

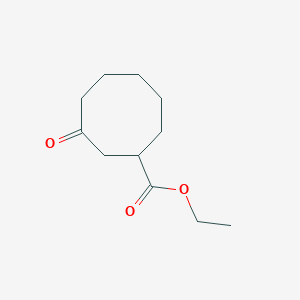
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

